molecular formula C16H17N3 B3293291 2-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine CAS No. 885272-80-0

2-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine

Cat. No. B3293291
M. Wt: 251.33 g/mol
InChI Key: FKLUVZYYEIKMIJ-UHFFFAOYSA-N
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Description

2-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine is a chemical compound with the molecular formula C₁₄H₁₂N₂ . It falls within the class of imidazo[1,2-a]pyridines and contains a tolyl (p-tolyl) group attached to an imidazo[1,2-a]pyridine ring . The compound’s structure is characterized by its fused heterocyclic ring system.


Synthesis Analysis

The synthetic route for 2-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine involves the condensation of appropriate precursors. While specific synthetic methods may vary, the key steps typically include the formation of the imidazo[1,2-a]pyridine ring and subsequent functionalization with the p-tolyl group. Researchers have explored various synthetic approaches to access this compound .


Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits an off-white solid state with a melting point of approximately 70–75°C .
  • Spectral Characteristics : The compound’s infrared (IR) spectrum shows characteristic peaks for functional groups (e.g., C=O). Its nuclear magnetic resonance (NMR) spectra reveal specific chemical shifts for protons and carbons .

properties

IUPAC Name

2-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-12-5-7-13(8-6-12)16-14(9-10-17)19-11-3-2-4-15(19)18-16/h2-8,11H,9-10,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLUVZYYEIKMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine
Reactant of Route 2
2-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine
Reactant of Route 3
Reactant of Route 3
2-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine
Reactant of Route 4
Reactant of Route 4
2-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine
Reactant of Route 5
2-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine
Reactant of Route 6
2-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine

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